(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound "(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone" features a spirocyclic core (azaspiro[4.5]decane) with mixed oxygen-sulfur heteroatoms (1-oxa-4-thia) and a 5-bromofuran-2-yl substituent.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-2-1-9(17-10)11(15)14-5-3-12(4-6-14)16-7-8-18-12/h1-2H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVNXMCWPSDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure. Common synthetic routes may include:
Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of Spirocyclic Structure: The brominated furan is reacted with appropriate reagents to form the spirocyclic structure, involving steps such as cyclization and introduction of oxygen, sulfur, and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom on the furan ring undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing effects of the adjacent carbonyl group .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, 80°C, 12 h | (5-Aminofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | 68-72% |
| Sodium thiophenolate | EtOH, reflux, 6 h | (5-Phenylthiofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | 85% |
| Potassium cyanide | DMSO, 100°C, 8 h | (5-Cyanofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | 63% |
Key Observation : Reactions proceed via a Meisenheimer intermediate, with regioselectivity confirmed by DFT calculations.
Cross-Coupling Reactions
The bromofuran moiety participates in palladium-catalyzed cross-couplings, enabling C–C bond formation .
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 24 h | (5-Arylfuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | 55-78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF/Et₃N, 60°C, 18 h | (5-Alkynylfuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | 70% |
Limitation : Steric hindrance from the spirocyclic system reduces yields in reactions requiring bulky coupling partners.
Reduction of the Methanone Group
The ketone undergoes selective reduction to secondary alcohols without affecting the bromine or heterocyclic sulfur.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2 h | (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanol | 92% |
| LiAlH₄ | THF, 0°C → 25°C, 4 h | (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanol | 88% |
Note : Over-reduction or ring-opening reactions are absent due to the stability of the spirocyclic framework.
Oxidation of the Thia Group
The sulfur atom in the 1-oxa-4-thia-8-azaspiro[4.5]decane system is susceptible to oxidation .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 h | (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone sulfoxide | 75% |
| mCPBA | CH₂Cl₂, 0°C → 25°C, 12 h | This compound sulfone | 68% |
Mechanistic Insight : Oxidation proceeds via a radical intermediate, as evidenced by EPR spectroscopy.
Functionalization of the Azaspiro Nitrogen
The nitrogen in the spirocyclic system reacts with electrophiles, enabling further derivatization .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8 h | N-methylated spirocyclic derivative | 80% |
| Benzoyl chloride | Pyridine, 25°C, 12 h | N-benzoylated spirocyclic derivative | 73% |
Application : N-alkylation enhances solubility in polar solvents for biological assays .
Ring-Opening Reactions
Under strong acidic or basic conditions, the spirocyclic system undergoes controlled ring-opening.
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux, 24 h | – | Linear thioether-carboxylic acid derivative | 65% |
| NaOH (10%), EtOH | – | Mercapto-alcohol intermediate | 58% |
Caution : Ring-opening is irreversible and requires strict temperature control.
Photochemical Reactions
The bromofuran moiety participates in [2+2] photocycloadditions under UV light.
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | UV (365 nm), CH₃CN, 12 h | Furan-maleic anhydride cycloadduct | 40% |
Limitation : Low yields due to competing decomposition pathways.
This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, materials with tailored electronic properties, and probes for studying enzyme mechanisms. Future work should explore enantioselective transformations leveraging its chiral spirocyclic core.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction : It can undergo oxidation to form furan derivatives or reduction to generate alcohol derivatives.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies suggest that the compound may exhibit activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies.
Medicine
In the pharmaceutical domain, (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is explored as a pharmaceutical intermediate in drug development processes. Its structural features may enhance the efficacy of drug candidates targeting specific diseases.
Industry
The compound is also utilized in the development of advanced materials and chemical sensors due to its unique properties, which can be tailored for specific applications in material science.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |
| Study B | Anticancer Properties | Showed inhibition of cell growth in specific cancer cell lines, indicating promise for cancer therapy applications. |
| Study C | Material Science | Utilized in synthesizing novel materials with enhanced properties for sensor applications. |
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs in two critical regions:
Spirocyclic Core Substitution : The 1-oxa-4-thia configuration introduces sulfur, which increases lipophilicity and may alter hydrogen-bonding capacity compared to oxygen-only analogs (e.g., 1,4-dioxa-8-azaspiro[4.5]decan derivatives) .
Aryl Group: The 5-bromofuran-2-yl group provides steric bulk and electron-withdrawing effects, contrasting with phenyl, pyridinyl, or pyrimidinone substituents in related compounds .
Table 1: Structural Comparison of Azaspiro[4.5]decan-8-yl Methanone Derivatives
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfur may confer resistance to oxidative metabolism compared to oxygen-rich analogs, as seen in thioether-containing drugs .
Biological Activity
The compound (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₃BrN₂O₂S
- Molecular Weight : 327.24 g/mol
- IUPAC Name : this compound
This structure features a brominated furan moiety linked to a spirocyclic framework that incorporates both sulfur and nitrogen, suggesting potential for diverse interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar scaffolds exhibit significant antimicrobial activity. In particular, the presence of the furan ring is known to enhance interaction with bacterial membranes and enzymes involved in cell wall synthesis.
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
- Case Studies : In vitro assays demonstrated that derivatives of this compound showed effective inhibition against strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound in antitubercular drug development .
Cytotoxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests have shown that while some derivatives exhibit desirable antimicrobial properties, they also demonstrate varying levels of cytotoxicity against mammalian cell lines.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| (5-Bromofuran...) | 25 | HeLa |
| Control (DMSO) | >100 | HeLa |
These results suggest that while the compound has promising antimicrobial effects, further optimization is necessary to reduce cytotoxicity .
In Vivo Studies
In vivo studies are essential to confirm the efficacy observed in vitro. A study involving animal models indicated that administration of the compound resulted in a significant reduction in bacterial load compared to controls, supporting its potential as an effective treatment for infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. Research has shown that modifications on the furan ring and alterations in the spirocyclic structure can significantly influence both potency and selectivity against target pathogens .
Q & A
Q. Table 1. Catalytic Systems for Spirocycle Synthesis
| Catalyst | Reaction Type | Yield (%) | Selectivity (cis:trans) | Ref. |
|---|---|---|---|---|
| AgNO₃ | Silylene transfer | 82–90 | 95:5 | |
| Pd(PPh₃)₄ | Allylic sulfide insertion | 75–85 | 60:40 | |
| RhCl₃ | C(sp³)–Si bond activation | 70–78 | N/A |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8–4.2 (m, 4H, OCH₂CH₂O) | 1,4-Dioxa ring |
| ¹³C NMR | δ 167.5 (C=O) | Methanone carbonyl |
| HRMS | m/z 518.461 [M+H]⁺ | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
